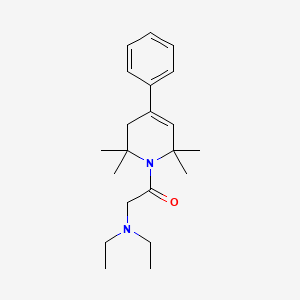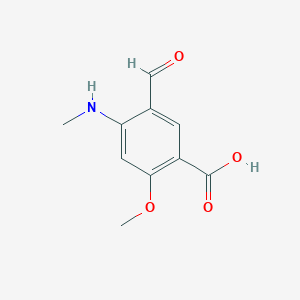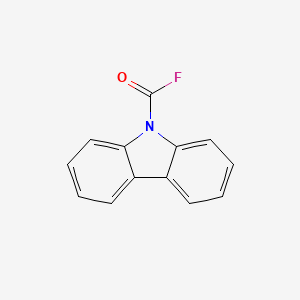
9H-Carbazole-9-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Carbazole-9-carbonyl fluoride is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their versatile applications in various fields due to their unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-9-carbonyl fluoride typically involves the reaction of 9H-carbazole with a fluorinating agent. One common method is the reaction of 9H-carbazole with phosgene (carbonyl chloride) followed by treatment with a fluorinating agent such as hydrogen fluoride or a fluoride salt. The reaction conditions usually involve the use of an inert solvent like dichloromethane and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, safety measures are crucial due to the use of hazardous reagents like phosgene and hydrogen fluoride .
Análisis De Reacciones Químicas
Types of Reactions
9H-Carbazole-9-carbonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl fluoride group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation to form carbazole-9-one or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include carbazole derivatives with various functional groups, which can be further utilized in the synthesis of advanced materials and pharmaceuticals .
Aplicaciones Científicas De Investigación
9H-Carbazole-9-carbonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Mecanismo De Acción
The mechanism of action of 9H-Carbazole-9-carbonyl fluoride and its derivatives involves interactions with various molecular targets and pathways. For example, some carbazole derivatives inhibit angiogenesis by interfering with the signaling pathways involved in the formation of new blood vessels. Others may act as inhibitors of specific enzymes or receptors, leading to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
9H-Fluorene: Another biarylic compound with similar structural features and applications in organic electronics.
Dibenzofuran: Known for its use in pharmaceuticals and as a building block in organic synthesis.
Dibenzothiophene: Used in the synthesis of various organic compounds and materials.
Uniqueness
9H-Carbazole-9-carbonyl fluoride stands out due to its unique combination of a carbazole moiety and a carbonyl fluoride group, which imparts distinct reactivity and functionalization potential. This makes it a valuable compound in the synthesis of advanced materials and pharmaceuticals .
Propiedades
Número CAS |
83245-38-9 |
|---|---|
Fórmula molecular |
C13H8FNO |
Peso molecular |
213.21 g/mol |
Nombre IUPAC |
carbazole-9-carbonyl fluoride |
InChI |
InChI=1S/C13H8FNO/c14-13(16)15-11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H |
Clave InChI |
KNZQMVKAGCFHGH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6,6-trimethyl-3-[4-methyl-3-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)phenyl]-1H-pyrimidine-2-thione](/img/structure/B13956061.png)
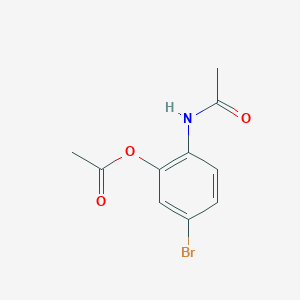

![3-(2-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13956067.png)
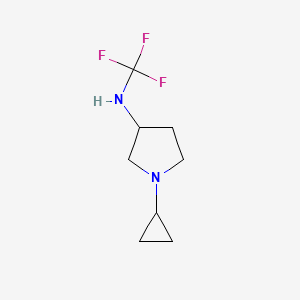
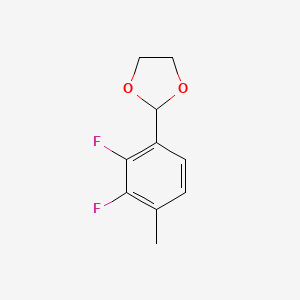
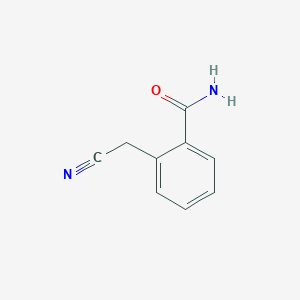
![(2-(Methoxy[2-(trimethylsilyl)phenyl]methyl)phenyl)(trimethyl)silane](/img/structure/B13956111.png)
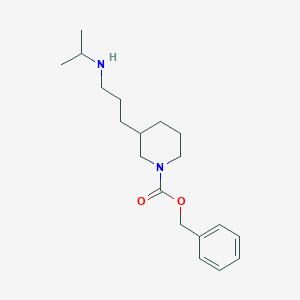
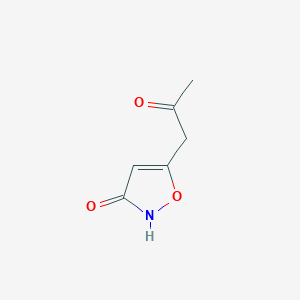

![4-[(4-Chloro-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13956128.png)
